![molecular formula C15H25N3O B2779961 N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide CAS No. 2411254-07-2](/img/structure/B2779961.png)
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide is a compound that features a unique structure combining a diazepane ring with a cyclopentyl group and a but-2-ynamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide can be achieved through several methods. One common approach involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This method has been shown to be effective in constructing chiral 1,4-diazepanes with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of biocatalysts and environmentally friendly solvents can be explored to make the process more sustainable .
化学反应分析
Types of Reactions
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert certain functional groups into their reduced forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents and nucleophiles such as sodium iodide (NaI) and potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure may allow it to interact with biological targets, making it useful in biochemical studies.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific pathways or receptors.
Industry: It can be employed in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring may play a crucial role in binding to these targets, while the cyclopentyl and but-2-ynamide groups contribute to the compound’s overall activity .
相似化合物的比较
Similar Compounds
(4-Methyl-1,4-diazepan-1-yl)acetic acid: This compound shares the diazepane ring but differs in its acetic acid moiety.
2-(4-Methyl-1,4-diazepan-1-yl)ethanimidamide: Another similar compound with an ethanimidamide group instead of the cyclopentyl and but-2-ynamide groups.
Uniqueness
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide is unique due to its combination of a diazepane ring with a cyclopentyl group and a but-2-ynamide moiety. This structure provides distinct chemical and biological properties that are not found in the similar compounds mentioned above.
属性
IUPAC Name |
N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-3-6-15(19)16-13-7-4-8-14(13)18-10-5-9-17(2)11-12-18/h13-14H,4-5,7-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPCNHBNMJHFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC1N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine](/img/structure/B2779884.png)
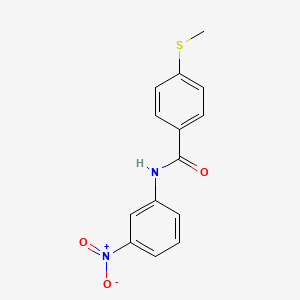

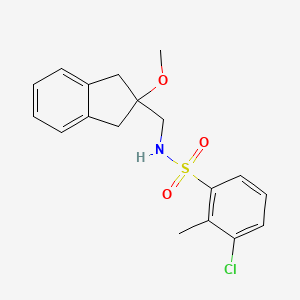
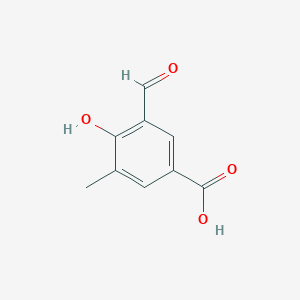
![4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2779890.png)
![1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2779891.png)
![1-[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2779893.png)
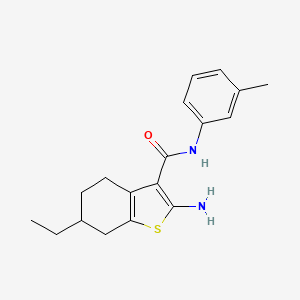
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)
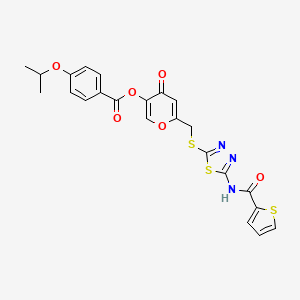
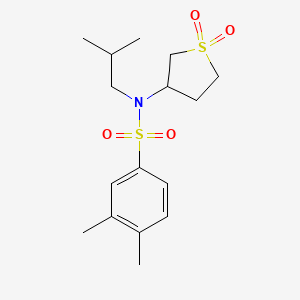
![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)
